Ethyl 2-cyano-5-(trifluoromethyl)nicotinate

Descripción

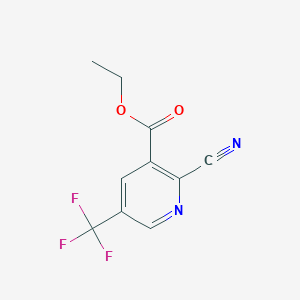

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a cyano group at position 2, a trifluoromethyl group at position 5, and an ethyl ester at position 2. The trifluoromethyl and cyano groups enhance metabolic stability and modulate electronic effects, making such compounds valuable in drug discovery .

Propiedades

IUPAC Name |

ethyl 2-cyano-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-2-17-9(16)7-3-6(10(11,12)13)5-15-8(7)4-14/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWHPFNFCLHUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501207282 | |

| Record name | Ethyl 2-cyano-5-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192263-82-3 | |

| Record name | Ethyl 2-cyano-5-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-5-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate typically involves the reaction of ethyl nicotinate with trifluoromethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structural properties make it particularly valuable in developing drugs targeting neurological disorders.

Case Study: Synthesis of Neurological Agents

- Researchers have utilized this compound in synthesizing novel agents that inhibit specific receptors associated with neurodegenerative diseases. For instance, derivatives of this compound have shown promising results in preclinical studies aimed at treating conditions like Alzheimer's disease.

Agricultural Chemicals

This compound is also integral in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. It contributes to improved crop yields and plant protection from pests.

Data Table: Efficacy in Agrochemical Formulations

| Compound | Application Type | Efficacy Level (Relative) |

|---|---|---|

| This compound | Pesticide Formulation | High |

| Other Nicotinic Derivatives | Herbicide Formulation | Moderate |

Case Study: Field Trials

- In field trials, formulations containing this compound demonstrated a significant reduction in pest populations compared to standard treatments, leading to higher yield outputs.

Material Science

The compound is explored for its potential in creating advanced materials, particularly in coatings and polymers that require enhanced chemical resistance and durability.

Applications in Coatings

- This compound has been incorporated into polymer matrices to improve their resistance to environmental degradation. Studies indicate that coatings developed with this compound exhibit superior performance under harsh conditions.

Biochemical Research

In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding, contributing to a better understanding of biological processes and drug interactions.

Research Findings

- Investigations have revealed that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate, highlighting structural variations and their implications:

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., -CN, -CF₃): Increase electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic aromatic substitution (e.g., replacement of halogens in 1672655-82-1 ). Amino vs. Cyano Groups: Amino substituents (e.g., 1270542-79-4 ) improve solubility in polar solvents, whereas cyano groups (e.g., 1360930-51-3 ) stabilize negative charge in intermediates. Halogenation: Bromo/chloro derivatives (e.g., 1672655-82-1 ) are pivotal in cross-coupling reactions for constructing complex heterocycles.

Functional Group Diversity :

- Thioamide Derivatives (e.g., 651292-55-6 ): Exhibit unique coordination chemistry with transition metals, relevant in catalytic systems or enzyme inhibition.

- Carboxylic Acid vs. Ester : The free acid (1360930-51-3 ) is more water-soluble, while the ethyl ester (target compound) improves cell membrane permeability in bioactive molecules.

Synthetic Utility: Ethyl nicotinate derivatives are frequently synthesized via multicomponent reactions (e.g., 445-71-6 ) or cyclization strategies (e.g., 1270542-79-4 ), as noted in and .

Actividad Biológica

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article compiles various research findings, mechanisms of action, and comparative studies to provide a comprehensive overview of this compound's biological properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 258.2 g/mol. The presence of the cyano group () and the trifluoromethyl group () significantly influence its chemical behavior and biological interactions. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets, which is crucial for its therapeutic potential.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound is believed to bind to various enzymes and receptors, influencing biochemical pathways that can lead to antimicrobial and anticancer effects. The enhanced lipophilicity due to the trifluoromethyl group allows the compound to penetrate cell membranes more effectively, increasing its bioavailability and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is believed to be a key factor in its antimicrobial action.

Anticancer Properties

In addition to its antimicrobial activity, this compound has demonstrated potential anticancer effects. Studies have reported cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1192263-82-3 | Contains cyano and trifluoromethyl groups | Antimicrobial, anticancer |

| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | 445-71-6 | Similar structure with methyl substitution | Antimicrobial, anticancer |

| Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate | Not available | Contains amino group for enhanced reactivity | Neuroactive properties |

The table illustrates that while many compounds share structural similarities, the presence of specific functional groups in this compound contributes to its distinct biological activities.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines, this compound showed IC50 values in the low micromolar range, indicating significant anticancer activity. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Q & A

Basic Research Question

- Spectroscopic analysis : Use and NMR to identify the trifluoromethyl (-CF) and cyano (-CN) groups. Compare with analogs like Ethyl 2-bromo-4-(trifluoromethyl)nicotinate (InChIKey: VZCNQAXVUBZRTN) .

- Mass spectrometry : Confirm molecular weight (CHFNO, MW: 244.17) via high-resolution MS .

- HPLC : Assess purity (>97%) using reverse-phase columns and UV detection at 254 nm .

What are the kinetic considerations for in vitro metabolic studies of this compound?

Advanced Research Question

- Skin permeation models : Adapt methodologies from ethyl nicotinate studies using Franz diffusion cells and excised tissue. Monitor steady-state flux and metabolite (e.g., nicotinic acid) formation via LC-MS .

- Hepatic microsomes : Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. Compare with trifluoromethyl-pyrimidine esters, which show prolonged half-lives due to electron-withdrawing groups .

How do the cyano and trifluoromethyl substituents influence nucleophilic reactivity?

Advanced Research Question

- Electronic effects : The -CF group decreases electron density at the pyridine ring, reducing susceptibility to electrophilic attack. The -CN group enhances electrophilicity at the 2-position, favoring SNAr reactions .

- Comparative studies : Bromo analogs (e.g., Ethyl 2-bromo-4-(trifluoromethyl)nicotinate) exhibit higher reactivity in cross-coupling reactions, while cyano derivatives are more stable under basic conditions .

What safety protocols are recommended for handling this compound?

Basic Research Question

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation, as observed in trifluoromethyl-aniline analogs .

- Storage : Store in inert atmospheres (argon) at 2–8°C to prevent ester hydrolysis .

- Waste disposal : Neutralize with aqueous bicarbonate before incineration .

How can researchers resolve contradictions in reported biological activities of trifluoromethyl-nicotinate derivatives?

Advanced Research Question

- Receptor profiling : Screen against ryanodine receptor modulators (e.g., chlorantraniliprole) using fluorescence-based calcium release assays .

- Metabolite analysis : Compare in vivo activity of this compound with its hydrolyzed product (nicotinic acid derivative) to rule out prodrug effects .

What advanced techniques optimize reaction conditions for high-yield synthesis?

Advanced Research Question

- Design of Experiments (DoE) : Vary temperature (30–60°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. Ni) to identify optimal parameters via response surface modeling .

- Microwave irradiation : Achieve 80–90% yield in 30 minutes for trifluoromethylpyridine esters, compared to 6–8 hours under conventional heating .

How does the ester group in this compound affect its potential as a prodrug?

Advanced Research Question

- Esterase susceptibility : Compare hydrolysis rates with morpholinoethyl esters (e.g., Morniflumate) using plasma esterase assays. Ethyl esters typically exhibit slower hydrolysis than methyl analogs, prolonging bioavailability .

- Bioactivity correlation : Test in vitro anti-inflammatory activity against niflumic acid derivatives to assess the impact of ester lipophilicity on cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.